Chiral Resolution: Alpha-DL-Ribopyranose Is the Easiest Racemic Monosaccharide to Separate into Enantiomers
In a comprehensive review of chiral influences on molecular orientation, alpha-DL-ribopyranose was explicitly identified as the easiest racemic monosaccharide to separate into its enantiomers among all monosaccharides examined [1]. This class-level distinction positions the racemate and its resolved alpha-D-enantiomer as uniquely accessible chiral building blocks compared to other pentose and hexose racemates. While the review does not provide numeric separation factors for head-to-head comparison against specific sugars, the categorical assertion that this compound is "the easiest" racemic monosaccharide for enantiomeric separation constitutes a verifiable differentiator from other carbohydrate racemates that require more resource-intensive chiral chromatography or enzymatic resolution methods.
| Evidence Dimension | Ease of racemic separation / chiral resolution accessibility |
|---|---|
| Target Compound Data | Alpha-DL-ribopyranose (the racemate) identified as easiest racemic monosaccharide to separate to enantiomers |
| Comparator Or Baseline | All other racemic monosaccharides (class-level comparison) |
| Quantified Difference | Qualitative categorical superiority; quantitative separation factors not reported in source |
| Conditions | Theoretical and experimental evaluation of chiral influences on molecular orientation during enantioselective separation on flat surfaces |
Why This Matters
Procurement of alpha-D-ribopyranose enables researchers to access a defined enantiomerically pure starting material more readily than other monosaccharide systems, reducing separation development costs and material waste.
- [1] Lahav, M. (2008). Why is Ribose the Sugar Component of Nucleic Acids? New Insights into Absolute Asymmetric Synthesis and Absolute Enantioselective Separation. Current Organic Chemistry, 12(16), 1391-1401. View Source
